N-Ethylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-Ethylbenzamide typically involves the acylation of ethylamine with benzoyl chloride or the reaction of benzamide with ethylating agents. The process can be optimized to improve yield and purity by controlling reaction conditions such as temperature, solvent, and catalyst presence. Although specific studies on N-Ethylbenzamide synthesis were not identified, principles from related benzamide compounds' synthesis processes can be applied.
Molecular Structure Analysis
N-Ethylbenzamide consists of a benzoyl group attached to an ethylamine, resulting in a molecule with distinct electronic and steric properties. The amide functional group influences the molecule's reactivity, making it a versatile intermediate. The molecular structure analysis would focus on understanding the electron distribution within the molecule and how it affects its reactivity and interactions with other molecules.
Chemical Reactions and Properties
N-Ethylbenzamide participates in various chemical reactions, including hydrolysis, amidation, and electrophilic substitution reactions. Its chemical properties are significantly influenced by the amide linkage, which can engage in hydrogen bonding and influence the molecule's solubility and reactivity.
Physical Properties Analysis
N-Ethylbenzamide's physical properties, such as melting point, boiling point, and solubility in different solvents, are crucial for its handling and application in different chemical processes. These properties are influenced by the molecule's molecular structure, particularly the amide functional group.
Chemical Properties Analysis
The chemical properties of N-Ethylbenzamide, including acidity/basicity, reactivity with various chemical reagents, and stability under different conditions, are essential for its use in synthetic chemistry. Understanding these properties helps in predicting the compound's behavior in complex chemical reactions and processes.
References (Sources)
- (Tothadi, Joseph, & Desiraju, 2013) - Analysis on halogen···halogen contacts in organic crystals.
- (Haman, Dauchy, Rosin, & Munoz, 2015) - Review of parabens' occurrence, fate, and behavior in aquatic environments.
- (Herzberger, Niederer, Pohlit, Seiwert, Worm, Wurm, & Frey, 2016) - Trends and developments in the polymerization of alkylene oxides.
Scientific Research Applications
Chromatography and Quantitative Structure-Retention Relationships : N-Ethylbenzamides, including derivatives with various substituents, have been studied for their retention characteristics in reversed-phase liquid chromatography. These studies provide insights into quantitative structure-retention relationships (Lehtonen, 1983).
Catalytic Applications in Organic Synthesis : N-Ethylbenzamide can be synthesized via platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides, demonstrating its relevance in organic synthesis (Wang & Widenhoefer, 2004).
Metabolic Studies : The metabolism of N-Ethylbenzamide in rats has been explored. It is primarily metabolized into ethylamine and benzoic acid, which are detected as hippuric acid in urine. These studies are crucial for understanding the biological fate of chemicals (Taylor, Hall, & Vedres, 1995).
Medical Imaging : N-Ethylbenzamide derivatives have been used in sigma receptor scintigraphy for visualizing primary breast tumors, highlighting its potential in medical diagnostics (Caveliers et al., 2002).
Antifungal Activity : Derivatives of N-Ethylbenzamide have shown significant antifungal activity, indicating their potential in developing new antifungal agents (Mazza, Modena, Montanari, & Pavanetto, 1978).
Physicochemical Properties : The physicochemical properties of certain N-Ethylbenzamide derivatives have been investigated, including solubility and distribution, which are important for drug development (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).
Antihypertensive Activity : Certain N-Ethylbenzamide derivatives exhibit potent antihypertensive properties, making them candidates for hypertension treatment (Klioze, Ehrgott, Wilker, & Woodward, 1979).
Toxicity and Transformation Studies : The effects of N-Ethylbenzamide derivatives on toxicity and transformation in cell models have been studied, contributing to the understanding of chemical-induced transformations in vitro (Lubet, McCarvill, Putman, Schwartz, & Schechtman, 1984).
properties
IUPAC Name |
N-ethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDYFBTIZOPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210315 | |
Record name | N-Ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylbenzamide | |
CAS RN |
614-17-5 | |
Record name | N-Ethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=614-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylbenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW509B0V2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.